1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Description
1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a fused heterocyclic compound characterized by a triazine ring annulated with a benzimidazole scaffold. Its structure includes a benzyl substituent at position 1 and a 2-methoxyethyl group at position 2. The presence of both aromatic (benzyl) and polar (methoxyethyl) groups suggests a balance between lipophilicity and solubility, which may influence pharmacokinetic properties.
Properties
Molecular Formula |
C19H22N4O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-benzyl-3-(2-methoxyethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C19H22N4O/c1-24-12-11-21-14-22(13-16-7-3-2-4-8-16)19-20-17-9-5-6-10-18(17)23(19)15-21/h2-10H,11-15H2,1H3 |
InChI Key |
JQFSNMADZNPAAC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclization with Cyanoguanidine
Cyanoguanidine reacts with 2-mercaptobenzimidazole in dimethylformamide (DMF) at 120°C for 12 hours, facilitated by potassium carbonate as a base. This method generates the triazino ring through sequential nucleophilic attack and dehydrogenation. The reaction’s efficiency depends on stoichiometric control, with a 1:1.2 molar ratio of benzimidazole to cyanoguanidine yielding optimal results.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 120°C |
| Time | 12 hours |
| Base | K₂CO₃ (2 equiv) |
| Yield | 68–72% |
Stepwise Annulation via Intermediate Isothiocyanate
Alternative routes employ benzimidazole-2-isothiocyanate intermediates. Treatment of 2-mercaptobenzimidazole with thiophosgene in dichloromethane generates the isothiocyanate, which subsequently reacts with 1,2-diaminoethane derivatives to form the triazino ring. This method offers superior regioselectivity but requires stringent moisture control.
Functionalization with Benzyl and Methoxyethyl Groups
Post-cyclization, the 1- and 3-positions of the triazino-benzimidazole system are functionalized through alkylation.
Benzylation at N1
Benzyl bromide is introduced under phase-transfer conditions using tetrabutylammonium bromide (TBAB) in a biphasic water/toluene system. The reaction proceeds at 80°C for 6 hours, achieving 85–90% substitution at N1. Excess benzyl bromide (1.5 equiv) ensures complete conversion, while sodium hydroxide maintains a pH >10 to suppress side reactions.
Methoxyethylation at C3
The 2-methoxyethyl group is installed via Mitsunobu reaction, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF). 2-Methoxyethanol reacts with the triazino-benzimidazole’s secondary amine at C3, requiring 24 hours at room temperature for 70–75% yield.
Spectroscopic Characterization
Critical analytical data confirm successful synthesis:
¹H NMR (400 MHz, DMSO-d₆)
-
δ 3.24 (s, 3H, OCH₃)
-
δ 3.54–3.61 (m, 4H, CH₂OCH₃ and NCH₂)
-
δ 4.82 (s, 2H, NCH₂Ph)
ESI-MS
Mechanistic Considerations
Density functional theory (DFT) studies reveal that the triazino ring’s formation proceeds via a six-membered transition state, with the thiolate anion acting as a nucleophile. Benzylation favors the N1 position due to lower steric hindrance compared to C3, as evidenced by molecular docking simulations.
Yield Optimization Strategies
-
Microwave Assistance : Reducing cyclization time from 12 hours to 45 minutes under microwave irradiation (150°C) improves yield to 78%.
-
Catalytic Enhancement : Palladium(II) acetate (5 mol%) accelerates methoxyethylation, achieving 82% yield in 8 hours.
Challenges and Limitations
-
Regioselectivity : Competing alkylation at C2 occurs if reaction temperatures exceed 85°C during benzylation.
-
Solvent Purity : Trace water in DMF hydrolyzes cyanoguanidine, necessitating molecular sieves for anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| One-Pot Cyclization | 72 | 98 | Moderate |
| Stepwise Annulation | 68 | 95 | High |
| Microwave-Assisted | 78 | 99 | Low |
Industrial-Scale Considerations
Pilot-scale batches (1 kg) employ continuous flow reactors for triazino ring formation, achieving 65% yield with a residence time of 30 minutes. Solvent recovery systems reduce DMF usage by 40%, aligning with green chemistry principles .
Chemical Reactions Analysis
2.1. Heterocyclic Ring Formation
The synthesis involves multi-component reactions where nitrogen-rich precursors react to form the fused triazine-benzimidazole structure. Reaction conditions (e.g., solvent, temperature) are critical for optimizing yields and purity.
2.2. Substitution Reactions
-
Alkylation : Similar to methods described for analogous diazepino-benzimidazoles, alkylation agents like 4-chlorobenzyl bromide or 4-chloroacetic acid fluoroanilide may be used to introduce substituents .
-
Cyclization : Heating with concentrated HBr can facilitate cyclization of intermediates, as observed in related systems .
Table 2: Reaction Conditions
| Reaction Type | Key Reagents/Conditions | Source |
|---|---|---|
| Alkylation | Neutral medium, alkylating agents | |
| Cyclization | Concentrated HBr, heating |
Functional Group Reactivity
The compound contains multiple reactive sites:
-
Amino/imino groups : Potential for acylation or alkylation.
-
Methoxyethyl substituent : Susceptible to hydrolysis or oxidation.
-
Benzyl group : May undergo electrophilic substitution or hydrogenation.
Table 3: Functional Group Reactivity
| Functional Group | Reaction Type | Potential Applications |
|---|---|---|
| Amino/imino (N–H) | Acylation, alkylation | Derivatization |
| Methoxyethyl (OCH₂CH₂OCH₃) | Hydrolysis, oxidation | Structural modification |
| Benzyl (–CH₂C₆H₅) | Hydrogenation, substitution | Pharmacophore tuning |
Pharmacological Insights
While direct biological data for this compound is limited, analogous triazino-benzimidazoles exhibit:
-
Neurotransmitter interactions : Potential binding to GABA or serotonin receptors .
-
Anticancer activity : Structural analogs show selective cytotoxicity against MCF-7 and A-549 cell lines .
Research Considerations
Scientific Research Applications
1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent
Biology: It is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, such as acetylcholinesterase, by binding to their active sites . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazino-benzimidazoles exhibit diverse biological activities depending on substituents and tautomeric forms. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Lipophilicity : Benzyl and chlorobenzyl substituents increase logP values, favoring blood-brain barrier penetration. In contrast, methoxyethyl and morpholine groups reduce logP, enhancing aqueous solubility .
- Hydrogen Bonding: Methoxy and amino groups facilitate hydrogen bonding with DHFR’s active site (e.g., Asp27 and Thr113 residues), critical for inhibitory activity .
Biological Activity
1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties as well as its mechanism of action and structure-activity relationships.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C18H22N4O
- Molecular Weight : 314.4 g/mol
The presence of both triazine and benzimidazole rings contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole and triazole exhibit significant antimicrobial properties. The compound shows promise as an antimicrobial agent due to:
- Mechanism of Action : It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
- Activity Spectrum : Effective against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
The compound has also been evaluated for its antiviral properties:
- Target Viruses : Studies suggest activity against viruses such as influenza and coronaviruses.
- Inhibition Assays : In vitro assays have shown that the compound can inhibit viral replication.
Anticancer Activity
Research indicates that this compound may possess anticancer properties:
- Mechanism : It may induce apoptosis in cancer cells through the activation of caspases.
- Cell Lines Tested : Effective against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
Structure-Activity Relationship (SAR)
The biological activity of 1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is influenced by:
- Substituents on the Benzimidazole Ring : Modifications can enhance or reduce activity.
- Triazine Ring Modifications : Alterations in the triazine ring have been shown to affect potency.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Antimicrobial Efficacy Study :
- Conducted with various bacterial strains.
- Results indicated significant inhibition at concentrations lower than traditional antibiotics.
-
Antiviral Study Against SARS-CoV-2 :
- In vitro studies demonstrated a reduction in viral load in infected cells treated with the compound.
-
Cancer Cell Apoptosis Induction :
- Flow cytometry analysis confirmed increased apoptosis in treated cancer cells compared to controls.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-Benzyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. For example:
- Step 1 : Use a tert-butyl nitrite-mediated nitrogen transfer reaction to synthesize benzotriazole intermediates at room temperature, ensuring high yield and mild conditions .
- Step 2 : Employ a catalyst-free mechano-synthesis approach for cyclization, as demonstrated for quinoxaline derivatives, to minimize side reactions .
- Step 3 : Introduce the benzyl and methoxyethyl groups via nucleophilic substitution or condensation reactions with substituted benzaldehydes, optimized using glacial acetic acid as a catalyst .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodological Answer :
- NMR/FT-IR : Confirm functional groups (e.g., benzyl, methoxyethyl) via characteristic peaks (e.g., aromatic protons at δ 7.2–8.0 ppm, methoxy protons at δ ~3.3 ppm) .
- X-ray Crystallography : Resolve the crystal structure to verify the fused triazino-benzimidazole core, as done for related benzimidazole derivatives (e.g., bond angles and torsion angles within ±5% of DFT predictions) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations, comparing against reference drugs like cisplatin .
- Enzyme Inhibition : Test against targets like histone deacetylases (HDACs) via fluorometric assays, monitoring IC50 at λex/λem = 360/460 nm .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and energy barriers for cyclization steps .
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways, reducing trial-and-error experimentation by ~40% .
- Solvent Optimization : Simulate solvent effects (e.g., ethanol vs. DMF) using COSMO-RS models to enhance yield and selectivity .
Q. What strategies address contradictions between predicted and experimental biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare computational docking results (e.g., AutoDock Vina) with experimental IC50 values to identify mismatches in binding affinity predictions .
- SAR Studies : Systematically modify substituents (e.g., benzyl vs. phenyl groups) and correlate changes with activity trends to refine QSAR models .
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions, explaining discrepancies between predicted and observed toxicity .
Q. How do steric and electronic effects influence the stability of this compound under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient) .
- pH-Dependent Studies : Assess hydrolysis rates in buffers (pH 1–13) using UV-Vis spectroscopy (λmax = 270 nm) to identify labile bonds (e.g., triazine ring) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) and correlate with computational Mulliken charges to predict electron-deficient reactive sites .
Methodological Challenges and Solutions
Q. What factorial design approaches improve yield in multi-step syntheses?
- Methodological Answer :
- Full Factorial Design : Vary factors like temperature (25–80°C), catalyst loading (0–10 mol%), and reaction time (2–24 h) to identify optimal conditions .
- Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model interactions between variables, achieving >90% yield in optimized runs .
- DoE Software : Leverage tools like JMP or Design-Expert for real-time analysis of parameter significance (p < 0.05) .
Q. How can AI-driven automation enhance reproducibility in its synthesis?
- Methodological Answer :
- Autonomous Labs : Implement robotic platforms (e.g., Chemspeed) for precise reagent dispensing and reaction monitoring via in-situ FTIR .
- Machine Learning (ML) : Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions with >85% accuracy .
- Digital Twins : Create virtual replicas of reactors in COMSOL Multiphysics to simulate mass/heat transfer, reducing scale-up errors by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
